
D4R agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D4R agonist-1, also known as Compound 16f, is a partial agonist of the dopamine D4 receptor (D4R). This compound has shown potential in the treatment of neuropsychiatric disorders due to its ability to selectively activate the D4 receptor, which is part of the dopaminergic system. The dopaminergic system plays a crucial role in motor functions, cognition, and addiction .
Preparation Methods
The synthesis of D4R agonist-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a benzothiazole derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the benzothiazole intermediate with a piperidine derivative under specific reaction conditions .
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
D4R agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Substitution: Substitution reactions are commonly employed to introduce different substituents on the benzothiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
D4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of dopamine receptor agonists.
Mechanism of Action
D4R agonist-1 exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is part of the G protein-coupled receptor family and is linked to the inhibition of adenylate cyclase. Upon activation by this compound, the receptor undergoes a conformational change that leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP) within the cell. This signaling pathway is crucial for modulating various physiological processes, including neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
D4R agonist-1 is unique in its selectivity for the dopamine D4 receptor compared to other dopamine receptor agonists. Similar compounds include:
Rotigotine: A pan-agonist that activates all five dopamine receptors (D1R to D5R).
A-412997: A selective D4 receptor agonist with a different chemical structure.
PD-168077: Another selective D4 receptor agonist used in research.
The uniqueness of this compound lies in its partial agonist activity and its potential therapeutic applications in neuropsychiatric disorders.
Properties
Molecular Formula |
C19H22N4S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2 |
InChI Key |
KZVXSSLUUGFVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


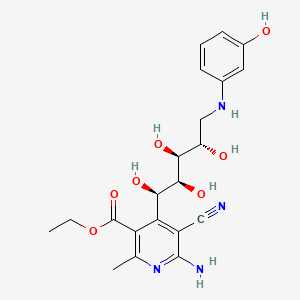

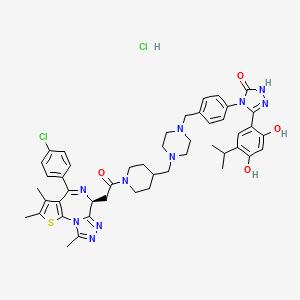
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
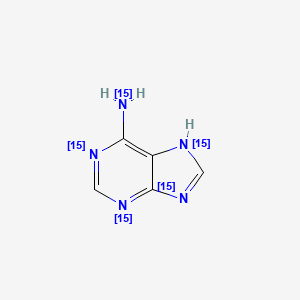

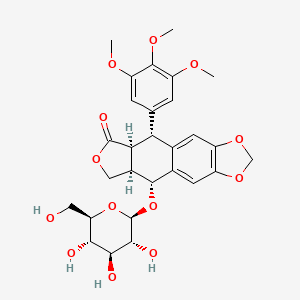
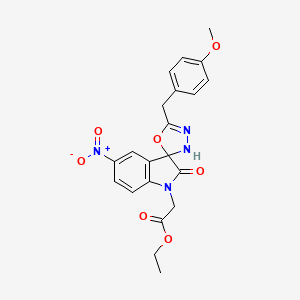
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
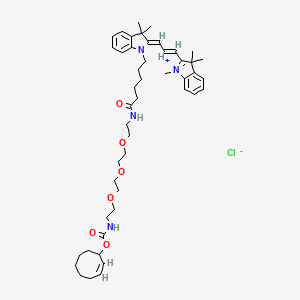
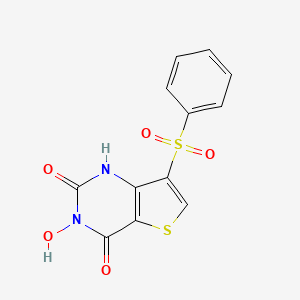
![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
